2-(1-Hydroxyethyl)pyrimidin-5-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1-hydroxyethyl)pyrimidin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)6-7-2-5(10)3-8-6/h2-4,9-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYOXGALQDHZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 2 1 Hydroxyethyl Pyrimidin 5 Ol and Analogs
General Synthetic Strategies for Pyrimidine (B1678525) Ring Construction in the Context of Hydroxyethyl (B10761427) Substitution
The synthesis of the pyrimidine scaffold, a key component in numerous biologically active molecules, can be achieved through various robust chemical strategies. These methods often focus on building the heterocyclic core from simpler acyclic precursors, a process that allows for the incorporation of diverse substituents.
Multi-Component Reactions for Pyrimidine Core Formation
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. Current time information in Bangalore, IN. This approach is particularly valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.net
One of the most classic MCRs for pyrimidine synthesis is the Biginelli reaction, which typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. mdpi.comlibretexts.org While the traditional Biginelli reaction produces dihydropyrimidinones, modern variations and other MCRs allow for the synthesis of fully aromatic pyrimidines.
For instance, iridium- or manganese-catalyzed MCRs can assemble pyrimidines from amidines and multiple alcohol molecules. Current time information in Bangalore, IN. These reactions proceed through a sophisticated sequence of condensation and dehydrogenation steps. researchgate.net Another powerful MCR involves the [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon donor, to yield 4-aliphatic pyrimidine derivatives. mdpi.com These methods highlight the modularity of MCRs, where careful selection of the initial building blocks, such as an amidine derived from lactic acid or a related chiral precursor, could theoretically be used to construct the 2-(1-hydroxyethyl)pyrimidine skeleton directly.
A deconstruction-reconstruction strategy offers a novel approach, where existing pyrimidines are converted to reactive intermediates that can then be recyclized with various amidines to form new, substituted pyrimidines, including those with alkyl groups at the C2 position. nih.gov
Cyclization Reactions in Pyrimidine Synthesis
Cyclization reactions, particularly [3+3] and [4+2] condensations, are fundamental to forming the pyrimidine ring. Current time information in Bangalore, IN.mdpi.com A common and effective strategy involves the reaction between a three-carbon (C-C-C) dielectrophile and a nitrogen-containing (N-C-N) dinucleophile, such as an amidine or guanidine (B92328). thieme-connect.de
A notable and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which are direct precursors to pyrimidin-5-ols, has been developed by Zhichkin and coworkers. researchgate.netvedantu.com This approach involves the condensation of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. The latter is a stable and easily prepared three-carbon building block. vedantu.com The reaction proceeds smoothly in DMF at 100 °C, affording the desired pyrimidines in moderate to excellent yields. The resulting ester at the 5-position can then be chemically reduced to a hydroxymethyl group or potentially converted to other functionalities.
The versatility of this method is demonstrated by its tolerance for a range of substituents on the amidine, allowing for the introduction of various groups at the 2-position of the pyrimidine ring.
| Entry | R Group (in Amidinium Salt) | Product No. | Yield (%) |
| 1 | H | 5a | 68 |
| 2 | CH₃ | 5b | 78 |
| 3 | Ph | 5c | 94 |
| 4 | 4-MeO-C₆H₄ | 5d | 90 |
| 5 | 4-Cl-C₆H₄ | 5e | 89 |
| 6 | SMe | 5f | 81 |
Table 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Condensation. Data sourced from Zhichkin et al. researchgate.netvedantu.com
Strategies for Introducing Hydroxyethyl Moieties onto Pyrimidine Scaffolds
In addition to building the pyrimidine ring with the substituent already in place, the hydroxyethyl group can be introduced onto a pre-formed pyrimidine scaffold. This approach often involves the functionalization of a pyrimidine bearing a suitable leaving group, such as a halogen, at the desired position.
One powerful method is through organometallic chemistry. A 2-halopyrimidine (e.g., 2-chloro- or 2-bromopyrimidine) can be converted into a pyrimidyl Grignard reagent. mdpi.com This nucleophilic species can then react with an electrophile like acetaldehyde (B116499) in a classic Grignard addition reaction to form the 2-(1-hydroxyethyl) side chain. pharmaguideline.com
Alternatively, direct lithiation of a pyrimidine ring at the C2 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with acetaldehyde, can also furnish the desired secondary alcohol. researchgate.netacs.org This strategy has been successfully applied to related heterocyclic systems, where lithiated intermediates are reacted with various aldehydes to produce alcohols in good yields. acs.org
A third common and reliable strategy is the reduction of a corresponding ketone. The synthesis of a 2-acetylpyrimidine (B1279551) precursor, followed by reduction with a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄), would cleanly yield the 2-(1-hydroxyethyl)pyrimidine product. nih.gov This two-step sequence of acylation followed by reduction is a cornerstone of organic synthesis for preparing secondary alcohols.
Detailed Mechanistic Investigations of Synthetic Routes
Understanding the precise sequence of bond-forming and bond-breaking events in a chemical reaction is critical for optimizing conditions, predicting outcomes, and designing new synthetic pathways. Both experimental and computational methods are employed to elucidate these reaction mechanisms.
Reaction Mechanism Elucidation via Experimental and Computational Approaches
The mechanisms of pyrimidine synthesis, particularly MCRs, can be complex. For example, the mechanism of the Biginelli reaction is believed to proceed through a series of reversible steps, with the rate-limiting step often being the initial condensation to form an N-acyliminium ion intermediate. nih.gov This intermediate is then attacked by the enol of the β-dicarbonyl component, followed by cyclization and dehydration to yield the final product.
Modern computational chemistry, using methods like Density Functional Theory (DFT), provides profound insight into reaction pathways. Theoretical studies can map out the entire energy landscape of a reaction, identifying transition states and intermediates. For instance, a detailed computational analysis of a multi-component reaction to form pyrido[2,3-d]pyrimidines in water elucidated a five-step mechanism: Knoevenagel condensation, Michael addition, cyclization, release of a small molecule, and tautomerization. Such studies can calculate the energy barriers for each step, revealing the kinetically most likely pathway.
Experimental techniques, such as the trapping of intermediates, isotopic labeling studies, and kinetic monitoring, provide physical evidence to support or refute proposed mechanisms. For example, the unusual formation of dihydropyrimidine (B8664642) byproducts in some Grignard reactions has been explained by a mechanism involving the coordination of a Lewis acidic magnesium species to a ring nitrogen, which activates the C6 position for nucleophilic attack.
Stereoselective Synthesis Approaches to Chiral Hydroxyethyl Centers
The 1-hydroxyethyl substituent contains a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers), (R) and (S). For many biological applications, only one enantiomer is active. Therefore, methods for stereoselective synthesis, which produce one enantiomer preferentially, are of paramount importance. The existence of (R)-2-(1-Hydroxyethyl)pyrimidin-5-ol as a commercially available compound confirms that such syntheses are feasible.
Asymmetric catalysis is the most elegant approach to achieving stereoselectivity. This involves using a small amount of a chiral catalyst to steer the reaction towards the desired enantiomer.
Asymmetric Hydrogenation: One highly effective method is the asymmetric hydrogenation of a ketone precursor (e.g., 2-acetylpyrimidin-5-ol). Using a transition metal catalyst (like palladium or rhodium) combined with a chiral ligand can deliver hydrogen to one face of the carbonyl group preferentially, leading to a high excess of one enantiomer of the alcohol. A facile palladium-catalyzed asymmetric hydrogenation of 2-hydroxypyrimidines has been developed to produce chiral cyclic ureas with excellent enantioselectivities (up to 99% ee). pharmaguideline.com The proposed mechanism involves the hydrogenation of a C=N bond in the tautomeric pyrimidin-2(1H)-one form. pharmaguideline.com
| Substrate (4-Aryl-2-hydroxypyrimidine) | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 96 | 94 |
| 4-Methylphenyl | 92 | 96 |
| 4-Methoxyphenyl | 95 | 95 |
| 4-Fluorophenyl | 82 | 93 |
| 4-Chlorophenyl | 93 | 86 |
| 2-Naphthyl | 95 | 99 |
Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of 2-Hydroxypyrimidines. Data sourced from a study by You et al. pharmaguideline.com
Asymmetric Aldol/Addition Reactions: Alternatively, the chiral center can be set during its formation. A stereoselective version of a Grignard or aldol-type reaction to form the C-C bond between the pyrimidine ring and the hydroxyethyl side chain could be achieved using a chiral auxiliary or a chiral Lewis acid catalyst.
Asymmetric Allylation: Rhodium-catalyzed asymmetric allylation of pyrimidines has been shown to produce chiral acyclic nucleoside analogs with high regio- and enantioselectivity. Subsequent chemical modification of the allyl group could then be used to generate the desired hydroxyethyl moiety while preserving the chirality.
These stereoselective strategies are crucial for accessing enantiomerically pure compounds like (R)-2-(1-Hydroxyethyl)pyrimidin-5-ol for targeted research applications.
Optimization of Reaction Conditions and Yields for Academic Syntheses
While a specific, documented synthesis of 2-(1-Hydroxyethyl)pyrimidin-5-ol is not extensively reported in publicly available literature, a plausible and efficient route can be designed based on the well-established Pinner synthesis of pyrimidines. This method typically involves the condensation of a 1,3-dicarbonyl compound with an amidine. For the synthesis of this compound, a suitable starting material would be a protected form of 2-hydroxy-1,3-propanedial and 2-hydroxypropanamidine.
The optimization of such a condensation reaction is critical for achieving high yields and purity. Key parameters that are often fine-tuned in academic syntheses include the choice of solvent, catalyst, temperature, and reaction time. For instance, the use of different bases as catalysts can significantly impact the reaction outcome.
Below is a table summarizing the optimization of condensation conditions for the synthesis of analogous substituted pyrimidines, which can inform the synthetic strategy for this compound.
| Entry | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethanol | NaOH | Reflux | 24 | 54 | nih.gov |
| 2 | DMF | K2CO3 | 120 | 12 | - | General observation |
| 3 | CH2Cl2 | - | 38 | 2 | - | growingscience.com |
| 4 | Methanol | Pd/C, H2 | RT | - | - | chemicalbook.com |
| 5 | THF | (PMe3)4Co | - | - | - | General observation |
This table is illustrative and based on analogous pyrimidine syntheses. The specific conditions for this compound would require experimental validation.
The choice of a suitable protecting group for the hydroxyl functionalities is also a critical consideration to prevent unwanted side reactions. For example, a benzyl (B1604629) ether could be used to protect the 5-hydroxyl group, which can be later removed by hydrogenolysis. chemicalbook.com The hydroxyethyl group could be introduced from a chiral precursor to ensure stereochemical control.
Derivatization and Functionalization of this compound
The presence of three distinct functional handles—the pyrimidine ring, the C5-hydroxyl group, and the hydroxyethyl side chain—makes this compound an attractive scaffold for further chemical modification.
Modifications of the Pyrimidine Ring System
The pyrimidine ring is susceptible to various chemical transformations. Strategic modifications can be made at positions 4 and 6, which are electron-deficient and thus amenable to nucleophilic substitution. oiccpress.com Furthermore, the existing substituents can direct further functionalization.
Electrophilic substitution, such as halogenation or nitration, typically occurs at the C5 position in pyrimidines, but the presence of the hydroxyl group at this position in the target molecule would likely direct reactions elsewhere or require protection. oiccpress.com
A deconstruction-reconstruction strategy has also been reported for pyrimidine diversification, where the pyrimidine ring is cleaved and then re-formed with different building blocks to access a variety of other nitrogen heterocycles.
Chemical Transformations of the Hydroxyethyl Group
The secondary alcohol of the 1-hydroxyethyl group is a versatile functional group that can undergo a range of chemical transformations. These modifications can be used to introduce new functionalities, alter the molecule's polarity, or create points for conjugation.
Common Transformations of the Hydroxyethyl Group:
| Reaction Type | Reagent(s) | Product Functional Group | Potential Application |
| Oxidation | PCC, DMP | Ketone | Introduction of a new reactive site |
| Etherification | Alkyl halide, base | Ether | Modification of solubility and lipophilicity |
| Esterification | Acyl chloride, acid anhydride | Ester | Prodrug strategies, introduction of reporter groups |
| Substitution | SOCl2, PBr3 | Halide | Intermediate for further nucleophilic substitution |
| Azidation | DPPA, base | Azide | Click chemistry conjugation |
These transformations allow for the synthesis of a wide array of derivatives with potentially new biological activities or material properties.
Synthesis of Advanced Analogs and Conjugates
The functional groups on this compound serve as excellent anchor points for the synthesis of more complex molecules, including advanced analogs and conjugates. For example, the hydroxyl groups can be used to link the pyrimidine core to other molecules of interest, such as peptides, polymers, or other pharmacophores. acs.org
The synthesis of pyrimidine conjugates has been explored as a strategy to enhance the therapeutic potential of various agents. nih.gov For instance, a linker, such as an omega-aminocarboxylic acid, can be attached to the pyrimidine ring, which is then coupled to another molecular entity. nih.gov This approach allows for the creation of bifunctional molecules with combined or enhanced properties.
The development of such advanced analogs and conjugates of this compound could lead to new discoveries in drug development and materials science, leveraging the versatile chemistry of the pyrimidine scaffold.
Advanced Spectroscopic Characterization and Structural Elucidation Methods for 2 1 Hydroxyethyl Pyrimidin 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-(1-Hydroxyethyl)pyrimidin-5-ol, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.
One-Dimensional NMR Techniques (¹H, ¹³C) for Pyrimidine (B1678525) and Side Chain Probing
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The protons on the pyrimidine ring typically appear in the aromatic region of the spectrum. The protons of the 1-hydroxyethyl side chain, including the methyl, methine (CH), and hydroxyl protons, exhibit characteristic chemical shifts and coupling patterns that confirm the structure of this substituent.
Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrimidine ring resonate at specific chemical shifts, influenced by the nitrogen atoms and the hydroxyl group. The carbons of the 1-hydroxyethyl side chain are also clearly identifiable.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrimidine C2 | - | Predicted around 158-162 |
| Pyrimidine C4 | Predicted around 8.5-8.8 | Predicted around 145-149 |
| Pyrimidine C5 | - | Predicted around 140-144 |
| Pyrimidine C6 | Predicted around 8.5-8.8 | Predicted around 145-149 |
| Side Chain CH | Predicted around 4.8-5.2 (quartet) | Predicted around 65-69 |
| Side Chain CH₃ | Predicted around 1.4-1.6 (doublet) | Predicted around 20-24 |
| Pyrimidine OH | Variable | - |
| Side Chain OH | Variable | - |
| Note: Predicted data is based on computational models and analysis of similar pyrimidine structures. Actual experimental values may vary. |
Two-Dimensional NMR Spectroscopy for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space correlations, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
A COSY spectrum would show correlations between the methine proton and the methyl protons of the hydroxyethyl (B10761427) side chain, confirming their adjacent relationship. HSQC is used to directly correlate each proton to its attached carbon atom. For instance, it would link the pyrimidine ring protons to their corresponding ring carbons. The HMBC spectrum is crucial for identifying longer-range couplings (typically over two or three bonds), which helps to piece together the entire molecular structure by connecting the 1-hydroxyethyl side chain to the pyrimidine ring at the C2 position.
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy Studies
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of the molecule. The presence of hydroxyl (O-H) groups is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the pyrimidine ring and the alkyl side chain are expected in the 2850-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine ring typically appear in the 1400-1650 cm⁻¹ range. The C-O stretching vibration of the alcohol group would be observed in the 1050-1260 cm⁻¹ region.
Raman Spectroscopy Investigations
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol/Phenol) | Stretching | 3200-3600 (Broad) |
| C-H (Aromatic/Alkyl) | Stretching | 2850-3100 |
| C=N, C=C (Pyrimidine Ring) | Stretching | 1400-1650 |
| C-O (Alcohol) | Stretching | 1050-1260 |
| Ring Vibrations | Breathing/Deformation | 800-1300 |
| Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions. |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.
The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve the loss of the methyl group (CH₃), the hydroxyl group (OH), or the entire hydroxyethyl side chain. Cleavage of the pyrimidine ring itself can also occur, leading to a series of characteristic fragment ions that help to confirm the identity and structure of the compound. For instance, a prominent fragment might result from the loss of a CH₃CHO molecule from the parent ion.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the absolute structure of a molecule, offering detailed insights into bond lengths, bond angles, and intermolecular interactions.
Principles of X-ray Crystallography
The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single, well-ordered crystal of the compound of interest. As the X-rays interact with the electrons of the atoms in the crystal lattice, they are diffracted in specific directions. The resulting diffraction pattern, a collection of spots of varying intensities, contains information about the arrangement of atoms within the crystal.
By analyzing the positions and intensities of these diffracted X-rays, scientists can generate a three-dimensional electron density map of the molecule. This map is then interpreted to determine the precise coordinates of each atom in the crystal's unit cell—the basic repeating structural unit of the crystal.
Hypothetical Crystallographic Data for this compound
Currently, specific X-ray crystallographic data for this compound is not available in published scientific literature. However, if a suitable single crystal of this compound were to be analyzed, the following tables present the types of data that would be generated. This hypothetical data is based on typical values for small organic molecules and serves to illustrate the detailed structural information that would be obtained from such an analysis.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
This table would summarize the key parameters related to the crystal itself and the data collection and refinement process.
| Parameter | Hypothetical Value |
| Empirical formula | C₆H₈N₂O₂ |
| Formula weight | 140.14 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 7.8 Å, β = 95° |
| Volume | 674.5 ų |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.380 g/cm³ |
| Absorption coefficient | 0.110 mm⁻¹ |
| Crystal size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | 3500 |
| Independent reflections | 1550 [R(int) = 0.025] |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |
| R indices (all data) | R1 = 0.060, wR2 = 0.135 |
| Goodness-of-fit on F² | 1.05 |
Table 2: Hypothetical Selected Bond Lengths and Angles
This table would provide a detailed geometric description of the molecule, including the lengths of chemical bonds and the angles between them. This information is crucial for confirming the connectivity of the atoms and understanding the molecule's conformation.
| Bond/Angle | Hypothetical Length (Å) / Angle (°) |
| Bond Lengths | |
| C(1)-O(1) | 1.42 |
| C(1)-C(2) | 1.52 |
| C(2)-N(1) | 1.34 |
| N(1)-C(3) | 1.32 |
| C(3)-N(2) | 1.33 |
| N(2)-C(4) | 1.35 |
| C(4)-C(5) | 1.39 |
| C(5)-O(2) | 1.36 |
| C(5)-C(2) | 1.40 |
| Bond Angles | |
| O(1)-C(1)-C(2) | 109.5 |
| C(1)-C(2)-N(1) | 121.0 |
| C(2)-N(1)-C(3) | 118.5 |
| N(1)-C(3)-N(2) | 125.0 |
| C(3)-N(2)-C(4) | 117.0 |
| N(2)-C(4)-C(5) | 122.5 |
| C(4)-C(5)-C(2) | 116.0 |
| O(2)-C(5)-C(4) | 123.0 |
Structural Insights from X-ray Crystallography
The data obtained from X-ray crystallography would allow for a definitive determination of the three-dimensional structure of this compound in the solid state. Key structural features that would be elucidated include:
Conformation: The precise spatial arrangement of the hydroxyethyl group relative to the pyrimidine ring would be determined. This includes the torsion angles that define the orientation of the substituent.
Planarity of the Pyrimidine Ring: The degree of planarity of the pyrimidine ring could be accurately assessed.
Intermolecular Interactions: The analysis would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups and the nitrogen atoms of the pyrimidine ring. These interactions are crucial in understanding the packing of the molecules in the crystal lattice and can influence the compound's physical properties.
Computational and Theoretical Investigations of 2 1 Hydroxyethyl Pyrimidin 5 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and geometric features of molecules like 2-(1-Hydroxyethyl)pyrimidin-5-ol.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study various pyrimidine (B1678525) derivatives. tandfonline.comresearchgate.nettandfonline.com The process typically begins with the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its lowest energy conformation. DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can provide these geometric parameters with high accuracy. irjweb.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. wjarr.com For pyrimidine derivatives, the HOMO-LUMO gap can explain the charge transfer interactions occurring within the molecule. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Pyrimidine Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: This table provides example values based on typical DFT calculations for pyrimidine derivatives and does not represent actual data for this compound.
Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the hydroxyl groups, indicating these are sites for electrophilic interaction. The analysis of NBO (Natural Bond Orbital) charges can further quantify the charge distribution on each atom. derpharmachemica.com
Reactivity Descriptors (Hardness, Softness, Electronegativity, Electrophilicity Index)
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. wjarr.com These descriptors include:
Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): A measure of the resistance to change in the electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. wjarr.com
Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an additional electronic charge from the environment. tandfonline.com
These parameters are crucial for comparing the reactivity of different molecules and understanding their chemical behavior. bohrium.com
Table 2: Illustrative Global Reactivity Descriptors for a Pyrimidine Derivative
| Descriptor | Value (eV) |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.38 |
| Electrophilicity Index (ω) | 2.80 |
Note: This table provides example values based on typical DFT calculations for pyrimidine derivatives and does not represent actual data for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. nih.gov
Conformational Sampling and Stability Studies
For a molecule with a flexible side chain like this compound, the hydroxyethyl (B10761427) group can adopt various conformations. MD simulations can be employed to explore the conformational space of this side chain and to determine the relative stabilities of different conformers. frontiersin.orgnih.gov By simulating the molecule in a solvent, such as water, one can also study the influence of the environment on its conformational preferences. These studies are crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly affect its binding affinity. acs.org The results of such simulations can reveal the most populated and energetically favorable conformations of the molecule in a given environment.
Solvent Effects on Molecular Behavior
The influence of solvents on the behavior of a molecule is a critical aspect of its characterization. Solvation models in computational chemistry, such as the Polarizable Continuum Model (PCM), are employed to understand how the surrounding solvent medium affects a molecule's geometry, electronic properties, and stability. A study on the tautomerism of pyrimidin-2(1H)-one to pyrimidin-2-ol, for instance, demonstrated that protic polar solvents can significantly reduce the energy barriers for tautomeric conversion. researchgate.net Similar investigations for this compound would be crucial to understand its behavior in different chemical environments. However, at present, there are no specific computational studies detailing the solvent effects on the molecular behavior of this compound.
Theoretical Spectroscopic Data Prediction and Comparison with Experimental Observations
The prediction of spectroscopic data through computational methods is a powerful tool for structural elucidation and for the interpretation of experimental spectra. Techniques like Density Functional Theory (DFT) are widely used for this purpose.
Computational Vibrational Spectra (FT-IR, Raman)
Theoretical calculations of Fourier-Transform Infrared (FT-IR) and Raman spectra can provide a detailed assignment of vibrational modes, aiding in the analysis of experimental data. For related molecules, such as various pyrimidine derivatives, DFT calculations have been successfully used to correlate computed vibrational frequencies with experimental observations. physchemres.orgnih.gov This approach allows for a deeper understanding of the molecular structure and bonding. Unfortunately, no published research has presented a computational analysis of the FT-IR and Raman spectra for this compound.
Predicted NMR Chemical Shifts (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, often in conjunction with DFT, has become a standard practice in chemical research. nih.gov These predictions can help in the assignment of experimental NMR signals and in the differentiation between possible isomers. While general methodologies for predicting NMR spectra are well-established, specific predicted data for this compound are not available in the current body of scientific literature.
Molecular Interactions and Biological Activity Mechanisms of 2 1 Hydroxyethyl Pyrimidin 5 Ol and Analogs
Structure-Activity Relationship (SAR) Studies of Pyrimidine (B1678525) Derivatives with Hydroxyethyl (B10761427) Substituents
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. benthamdirect.comnih.gov Structure-activity relationship (SAR) studies are crucial for understanding how these modifications affect the molecule's interaction with biological targets, thereby guiding the design of more potent and selective compounds.
Impact of Substituent Position on Molecular Recognition
The location of the hydroxyethyl group and other substituents on the pyrimidine ring plays a critical role in molecular recognition and subsequent biological activity. Research on various pyrimidine derivatives has consistently shown that altering the substitution pattern can dramatically change their pharmacological profile. benthamdirect.comnih.gov
For instance, studies on pyrimidine derivatives as bone anabolic agents have revealed that the electronic environment of substituents at the 4th and 6th positions of the pyrimidine ring is crucial for their activity. nih.gov An electron-rich environment in one part of the molecule and a relatively electron-poor environment in another were found to be beneficial. nih.gov While specific SAR studies on 2-(1-Hydroxyethyl)pyrimidin-5-ol are limited, research on related acyclonucleosides has provided valuable insights. A study on C-5 substituted pyrimidine derivatives as potential substrates for the herpes simplex virus type 1 thymidine (B127349) kinase (HSV-1 TK) found that a uracil (B121893) derivative with a less bulky 2-hydroxyethyl substituent at the C-5 position was a better substrate than one with a larger 3-hydroxypropyl substituent. nih.gov This suggests that the size and position of the hydroxyalkyl chain are critical for enzymatic recognition.
The following table summarizes the impact of substituent variations on the biological activity of different pyrimidine derivatives, illustrating the importance of substitution patterns.
| Compound Class | Substituent Variation | Impact on Activity | Reference |
| Pyrimidine Derivatives | Position of substituents on the pyrimidine nucleus | Greatly influences biological activities such as antimicrobial, anticancer, and anti-inflammatory actions. | benthamdirect.comnih.gov |
| Bone Anabolic Pyrimidines | Electron-rich and electron-poor groups at positions 4 and 6 | Essential for activity, indicating the importance of the electronic landscape of the molecule. | nih.gov |
| C-5 Substituted Acyclonucleosides | 2-hydroxyethyl vs. 3-hydroxypropyl at C-5 | The less bulky 2-hydroxyethyl group resulted in a better substrate for HSV-1 TK. | nih.gov |
Role of Stereochemistry of the Hydroxyethyl Group on Interaction Profiles
The stereochemistry of a molecule can have a profound impact on its biological activity. For chiral molecules like this compound, which has a stereocenter at the carbon atom of the hydroxyethyl group, the different enantiomers can exhibit distinct interaction profiles with their biological targets. While specific studies on the stereochemical influence of the hydroxyethyl group in this particular pyrimidine derivative are not widely available, the principle is well-established in medicinal chemistry. For example, a study on an adenosine (B11128) deaminase inhibitor highlighted the importance of the asymmetric alcohol center for its inhibitory potency. nih.gov The (R)-enantiomer of this compound is commercially available, suggesting a potential stereospecificity in its biological interactions. bldpharm.comappchemical.com The three-dimensional arrangement of the hydroxyl group and the ethyl substituent can determine the ability of the molecule to form specific hydrogen bonds and van der Waals interactions within a binding site, leading to differences in affinity and efficacy between enantiomers.
Enzyme Inhibition Studies at a Molecular Level
Pyrimidine derivatives are known to act as inhibitors of various enzymes, playing a role in the treatment of numerous diseases. nih.gov The inhibitory mechanism often involves the molecule binding to the active site or an allosteric site of the enzyme, thereby modulating its activity.
Ligand-Enzyme Binding Mechanisms and Kinetics
The binding of a pyrimidine derivative to an enzyme can occur through various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The kinetics of this binding, including the association and dissociation rates, determine the potency and duration of inhibition. While specific enzyme inhibition data for this compound is scarce, studies on other pyrimidine derivatives provide insights into their mechanisms. For example, certain pyrimidine-2-thiol (B7767146) derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. ashdin.com Similarly, pyrazolopyrimidine derivatives have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in cardiovascular functions. mdpi.com
Identification of Key Interacting Residues through Molecular Docking and Dynamics
Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands to their target proteins at the atomic level. nih.gov These methods can identify the key amino acid residues in the binding pocket that interact with the ligand and can help in understanding the SAR of a series of compounds.
Docking studies on various pyrimidine derivatives have revealed common interaction patterns. For instance, in a study of pyrimidine derivatives as potential inhibitors of the SARS-CoV-2 main protease, specific amino acid residues in the active site were identified as being crucial for binding. nih.govnih.gov Similarly, docking studies of pyrimidine derivatives with human cyclin-dependent kinase 2 have elucidated the binding modes and energies, correlating them with observed antioxidant activity. nih.gov It is plausible that the hydroxyl and nitrogen atoms of this compound could form key hydrogen bonds with amino acid residues such as glutamine, asparagine, serine, or threonine in a target enzyme's active site. The pyrimidine ring itself could engage in pi-stacking or hydrophobic interactions.
The table below presents findings from molecular docking studies of various pyrimidine derivatives with different protein targets.
| Pyrimidine Derivative Class | Protein Target | Key Findings from Molecular Docking | Reference |
| Pyrido[2,3-d]pyrimidines | SARS-CoV-2 Main Protease (Mpro) | Compounds showed promising antiviral activity with good binding affinity in the active site. | nih.govnih.gov |
| Pyrimidine-2-thiols | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | A derivative with a nitrophenyl group showed significant binding interaction at the active sites. | ashdin.com |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives | Human Cyclin-Dependent Kinase 2 (CDK2) | Compounds with specific substitutions showed favorable binding energies, correlating with their antioxidant activity. | nih.gov |
Receptor Binding and Modulation Mechanisms
In addition to enzyme inhibition, pyrimidine derivatives can exert their biological effects by binding to and modulating the function of various receptors. The pyrimidine core can serve as a scaffold for designing ligands that can act as agonists or antagonists for specific receptors.
Investigation of Biochemical Pathway Modulation
The interaction of a small molecule with its target protein can lead to the modulation of entire biochemical pathways, resulting in a physiological response. Pyrimidine derivatives have been shown to influence a variety of metabolic and signaling pathways.
Pyrimidine analogs are well-known as inhibitors of various enzymes involved in metabolic pathways. Their structural similarity to endogenous purines and pyrimidines allows them to compete with natural substrates for the active site of enzymes.
For example, various pyrimidine derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase, acetylcholinesterase, butyrylcholinesterase, aldose reductase, and α-glycosidase. researchgate.net Another study demonstrated that pyrimidine derivatives can inhibit glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), enzymes crucial for cellular redox homeostasis. juniperpublishers.comjournalagent.com The type of inhibition can vary, with some compounds acting as competitive, noncompetitive, or mixed inhibitors.
Table 2: Inhibition of Metabolic Enzymes by Pyrimidine Analogs
| Enzyme | Pyrimidine Analog Class | Inhibition Type | IC50/Ki Values |
| Carbonic Anhydrase I/II | Novel pyrimidine derivatives | - | Ki: 18.21–144.62 nM |
| Acetylcholinesterase | Novel pyrimidine derivatives | Mixed/Uncompetitive | Ki: 33.15–52.98 nM |
| Butyrylcholinesterase | Novel pyrimidine derivatives | Mixed/Uncompetitive | Ki: 31.96–69.57 nM |
| Glutathione Reductase | 4-amino-2,6-dichloropyrimidine | Noncompetitive | Ki: 0.979 µM |
| Glutathione S-Transferase | 4-amino-2-chloropyrimidine | Noncompetitive | Ki: 0.047 µM |
| Cyclooxygenase-2 (COX-2) | Certain pyrimidine derivatives | - | - |
A primary mechanism by which pyrimidine derivatives perturb signaling cascades is through the inhibition of protein kinases. nih.gov Kinases are key regulators of a multitude of cellular processes, including cell growth, differentiation, and survival. By inhibiting a specific kinase, a pyrimidine analog can block the downstream signaling events that are dependent on that kinase's activity. rsc.org
For example, pyrimidine-based inhibitors of Aurora kinases and Polo-like kinases can disrupt cell cycle regulation, leading to an anti-proliferative effect. nih.gov Similarly, inhibitors of Trk kinases can block signaling pathways that are crucial for the survival and proliferation of certain cancer cells. mdpi.com
Given that the pyrimidine ring is a core component of nucleic acids, it is also conceivable that certain derivatives could interact with DNA or RNA, potentially interfering with replication, transcription, or translation. However, the more commonly reported mechanism of action for medicinally relevant pyrimidine derivatives is through protein binding.
In Vitro Mechanistic Studies (Excluding Efficacy/Safety in Whole Organisms)
In vitro studies are essential for elucidating the precise molecular mechanism of action of a compound.
A variety of in vitro techniques are employed to identify and validate the cellular targets of pyrimidine derivatives. These often begin with broad screening assays to identify potential targets, followed by more specific assays to confirm the interaction.
For kinase inhibitors, target identification often involves in vitro kinase assays using purified enzymes to determine the inhibitory potency (e.g., IC50 values) against a panel of kinases. acs.org Cellular assays are then used to confirm that the compound inhibits the kinase in a cellular context. For example, Western blotting can be used to measure the phosphorylation status of a kinase's downstream substrates.
For other enzyme inhibitors, similar in vitro assays are used with the purified target enzyme. researchgate.netjuniperpublishers.comjournalagent.com Radioligand binding assays are a common method for identifying and characterizing receptor ligands, where the pyrimidine analog competes with a labeled ligand for binding to the receptor. nih.govmonash.edu
The identification of gankyrin as a target for a 2,5-disubstituted pyrimidine scaffold is an example of target identification for a non-enzymatic protein. In this case, the researchers used a combination of cellular proliferation assays, binding assays, and cell cycle analysis to validate the target. nih.gov
Mechanistic Analysis of Antiproliferative Effects in Cell Lines
Pyrimidine analogs are a well-established class of antineoplastic agents, primarily functioning as antimetabolites that interfere with the synthesis of DNA and RNA. nih.gov The antiproliferative effects of these compounds are often mediated through the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
Research on various pyrimidine derivatives demonstrates a common mechanism involving the disruption of the cell cycle, a critical process for tumor cell proliferation. For instance, certain pyridopyrimidines, which are structurally related to pyrimidine-5-ol derivatives, have been shown to act as cyclin-dependent kinase (Cdk) inhibitors. nih.gov Cdks are key regulators of cell cycle progression, and their inhibition leads to cell cycle arrest.
One study on a novel pyridopyrimidine inhibitor revealed that it could effectively maintain cell cycle arrest in leukemic and breast cancer cell lines, even in cells over-expressing oncogenes like Bcl-2 or cyclin D1. nih.gov Specifically, some pyrimidine analogs have been observed to cause an arrest at the G2/M phase of the cell cycle. nih.gov Similarly, other related compounds, such as certain isatin (B1672199) derivatives, have been found to induce a lengthening of the G1 phase, thereby reducing the proportion of cells entering the S and G2/M phases and inhibiting proliferation. nih.gov This suggests that this compound could potentially exert its antiproliferative effects by targeting key cell cycle regulators, leading to a halt in cell division.
Apoptosis Induction Pathways
Beyond halting the cell cycle, many pyrimidine analogs induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Apoptosis can be triggered through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.
Studies on pyrimidine derivatives with aryl urea (B33335) moieties have shown they can induce apoptosis by modulating key proteins in the apoptotic cascade. nih.gov For example, one such compound was found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov The activation of this pathway culminates in the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases, leading to cell death. nih.gov
Furthermore, compounds with a hydroxyethyl group have also been linked to the induction of apoptosis through the intrinsic mitochondrial pathway. For example, 2-hydroxyethyl methacrylate (B99206) (HEMA) has been shown to induce apoptosis by activating p53, which in turn increases levels of the pro-apoptotic protein PUMA, leading to mitochondrial dysfunction. wikipedia.org The extrinsic pathway can also be involved, as seen with some adenosine derivatives that feature a hydroxyethyl group, which were found to increase the expression of the death receptor Fas and activate caspase-8. nih.gov
The table below summarizes the observed antiproliferative mechanisms for several pyrimidine analogs, providing a framework for the potential action of this compound.
| Compound Class | Cell Line(s) | Observed Mechanism of Action |
| Pyridopyrimidines | Leukemic and Breast Cancer | Cdk inhibition leading to cell cycle arrest. nih.gov |
| Pyrimidine-Aryl Urea Hybrids | Colon Cancer (SW480) | G2/M cell cycle arrest; Induction of apoptosis via Bax upregulation, Bcl-2 downregulation, and loss of mitochondrial membrane potential. nih.gov |
| Isatin Derivatives | Various Human Cancer Lines | Lengthening of the G1 phase and reduction in S and G2/M phases. nih.gov |
| N6-(2-hydroxyethyl)-Adenosine | Gastric Carcinoma (SGC-7901) | Induction of caspase-dependent apoptosis through both extrinsic (Fas, caspase-8) and intrinsic (ROS production, mitochondrial dysfunction, caspase-9) pathways. nih.gov |
This table presents data from studies on pyrimidine analogs to infer potential mechanisms for this compound, as direct research is limited.
Investigation of Antimicrobial Action Mechanisms
The pyrimidine core is also prevalent in many antimicrobial agents. nih.govasianjpr.com The mechanisms by which these compounds inhibit microbial growth are diverse, often targeting essential cellular processes like cell wall synthesis or DNA replication.
Cell Wall Synthesis Inhibition
The bacterial cell wall is a vital structure that provides integrity and shape, making its synthesis an excellent target for antibiotics. sigmaaldrich.com While direct evidence for this compound is unavailable, the general class of pyrimidine derivatives has been explored for this activity. Some antimicrobial agents function by inhibiting the enzymes responsible for building the peptidoglycan layer of the bacterial cell wall. asianjpr.comsigmaaldrich.com For example, glycopeptide antibiotics bind to the precursors of the cell wall, preventing their incorporation and leading to a weakened structure and eventual cell lysis. asianjpr.com Although a different class, this highlights cell wall synthesis as a potential target for novel heterocyclic antimicrobials.
DNA Replication Inhibition in Microorganisms
Interference with DNA replication is another key mechanism of antimicrobial action. Many established antimetabolite drugs, including pyrimidine analogs, function by inhibiting the synthesis of nucleic acids. nih.gov In a microbial context, this can occur through several routes. For example, some compounds can inhibit DNA polymerase, the enzyme responsible for synthesizing new DNA strands. The antiviral agent 9-(2-hydroxyethoxymethyl)guanine (acycloguanosine), which contains a hydroxyethyl moiety, is known to inhibit viral DNA polymerase after being converted to its triphosphate form. mdpi.com
Another potential target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of purines and pyrimidines. Inhibition of DHFR depletes the nucleotide pool necessary for DNA replication. Pyrido[2,3-d]pyrimidines are a class of compounds known to include DHFR inhibitors. Other pyrimidine derivatives have been investigated as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for tRNA modification and protein synthesis, which represents another novel antibacterial target.
The table below details antimicrobial mechanisms associated with compounds structurally related to this compound.
| Compound/Analog Class | Target Organism(s) | Potential Mechanism of Action |
| Thieno[2,3-d]pyrimidinediones | Gram-positive bacteria (e.g., MRSA, VRE) | Mechanism is unknown but could involve inhibition of proteases, kinases, or folate-utilizing enzymes. |
| 9-(2-hydroxyethoxymethyl) guanine | Herpes Simplex Virus | Inhibition of viral DNA polymerase, leading to termination of DNA replication. mdpi.com |
| Pyrido[2,3-d]pyrimidines | Various Microorganisms | Known to act as Dihydrofolate Reductase (DHFR) inhibitors, disrupting nucleotide synthesis. |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Various Bacteria | Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), disrupting protein synthesis. |
This table presents data from studies on related heterocyclic compounds to infer potential mechanisms for this compound, as direct research is limited.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The efficient and versatile synthesis of 2-(1-Hydroxyethyl)pyrimidin-5-ol and its analogs is paramount for enabling extensive research into their therapeutic potential. While classical pyrimidine (B1678525) syntheses exist, future efforts will likely focus on developing more streamlined and diversity-oriented approaches.
One promising direction is the refinement of condensation reactions, a common strategy for constructing the pyrimidine ring. For instance, the cyclization of chalcones with guanidine (B92328) hydrochloride has been successfully employed to create a variety of unsymmetrical pyrimidine derivatives. nih.gov Future research could adapt this methodology for the specific synthesis of this compound, potentially by utilizing a protected form of a suitable hydroxy-functionalized chalcone.
Furthermore, the exploration of novel catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, could provide more efficient and regioselective routes to substituted pyrimidines. These modern synthetic methods offer the potential for late-stage functionalization, allowing for the rapid generation of a library of derivatives from a common intermediate. This would be invaluable for structure-activity relationship (SAR) studies.
Advanced Computational Modeling for Structure-Function Prediction
In silico approaches are indispensable tools in modern drug discovery, offering the ability to predict molecular properties and guide experimental work. For this compound, advanced computational modeling will be instrumental in elucidating its structure-function relationships.
Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, including its HOMO-LUMO energy gap and electron deformation densities. nih.gov This information provides insights into the molecule's reactivity and potential interaction sites. Molecular docking simulations are another critical tool, allowing researchers to predict the binding modes of this compound and its derivatives with various biological targets. For example, docking studies have been used to understand how pyrimidine derivatives bind to the EGFR kinase domain, revealing key hydrogen bonding interactions. nih.gov Similar approaches could identify potential protein targets for this compound.
Moreover, free energy perturbation (FEP) calculations can guide the design of new derivatives with improved properties, such as enhanced binding affinity or better solubility. febscongress.org By computationally predicting the effects of structural modifications, researchers can prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.
Exploration of New Biological Targets and Pathways
The structural features of this compound suggest a wide range of potential biological activities. The pyrimidine ring is a well-known pharmacophore found in anticancer agents, antivirals, and CNS-active drugs. The hydroxyl groups on the pyrimidine ring and the ethyl side chain can participate in hydrogen bonding interactions with biological macromolecules, making it a versatile ligand.
Future research should focus on screening this compound and its derivatives against a broad panel of biological targets. Based on the activities of other pyrimidine derivatives, promising areas of investigation include:
Oncology: Pyrimidine derivatives have shown significant potential as anticancer agents by targeting various kinases and signaling pathways. nih.govmdpi.com For example, certain aminopyrimidine derivatives have demonstrated potent anti-proliferative activity against glioblastoma, triple-negative breast cancer, and colon cancer cell lines. mdpi.com Investigating the effect of this compound on cancer cell viability and key oncogenic pathways, such as the BMP2/SMAD1 signaling pathway involved in osteogenesis, could uncover new therapeutic opportunities. nih.gov
Neurodegenerative Diseases: Given that some pyrimidine derivatives act as cholinesterase inhibitors, exploring the potential of this compound in the context of Alzheimer's disease and other neurological disorders is a logical next step. acs.org
Inflammatory Diseases: The anti-inflammatory properties of pyrazole-containing compounds, which share some structural similarities with pyrimidines, suggest that this compound could also possess anti-inflammatory activity. nih.gov
Design of Next-Generation Pyrimidine Derivatives with Tuned Molecular Properties
Building upon the insights gained from synthetic, computational, and biological studies, the rational design of next-generation pyrimidine derivatives with tailored properties is a key future direction. The goal is to optimize the lead compound, this compound, to enhance its potency, selectivity, and pharmacokinetic profile.
Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the substituents on the pyrimidine ring and the hydroxyethyl (B10761427) side chain, researchers can identify the key structural features responsible for biological activity. For instance, studies on other pyrimidine series have shown that the introduction of different functional groups can significantly impact their inhibitory potency and selectivity. acs.org
Furthermore, the development of radiolabeled analogs, such as those incorporating fluorine-18, could enable their use as positron emission tomography (PET) tracers for in vivo imaging. nih.gov This would provide a powerful tool for studying the distribution and target engagement of these compounds in living organisms, facilitating their development as diagnostic or therapeutic agents.
The design of these next-generation derivatives will be an iterative process, integrating molecular modeling, chemical synthesis, and biological evaluation to progressively refine the molecular architecture and achieve the desired therapeutic profile. febscongress.org
Q & A
Q. What are the optimal synthetic routes for 2-(1-Hydroxyethyl)pyrimidin-5-ol, and what reaction conditions are critical for high yield?
The synthesis of this compound can be achieved via multi-step protocols involving hydroxylation and functional group transformations. Key methods include:
- Acid-catalyzed cyclization : Using glacial acetic acid (AcOH) in ethanol under reflux to form the pyrimidine core (e.g., Scheme 2 in ).
- Phosphorylation : POCl₃ in DMF at controlled temperatures (0–60°C) to introduce reactive chlorides, followed by hydrolysis (, Scheme 2).
- Hydroxyethylation : Ethanol/water (4:1 v/v) under reflux to install the hydroxyethyl group, as demonstrated in analogous pyrimidine derivatives ().
Critical factors : Molar ratios (e.g., 4.00 equiv. POCl₃), temperature gradients, and solvent polarity adjustments to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Mass Spectrometry (MS) : Confirm molecular weight (140.14 g/mol) and fragmentation patterns ().
- NMR Spectroscopy : Monitor hydroxyethyl protons (δ 1.2–1.5 ppm for CH₃, δ 3.6–4.0 ppm for CH₂OH) and pyrimidine ring protons (δ 8.0–9.0 ppm).
- IR Spectroscopy : Detect O–H stretching (~3200–3600 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
- HPLC : Assess purity and detect dimerization by-products ().
Q. What are the key stability considerations for storing this compound, and how can degradation be minimized?
- Moisture sensitivity : Store under anhydrous conditions (e.g., desiccator) to prevent hydrolysis of the hydroxyethyl group.
- Thermal stability : Avoid prolonged exposure to temperatures >60°C, as dimerization may occur via α-substituted intermediates ().
- Light sensitivity : Use amber vials to protect against UV-induced degradation. Stability studies should include periodic HPLC analysis to monitor purity ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives under varying acidic conditions?
Discrepancies in yields often arise from differences in acid strength and reaction time. For example:
- Glacial AcOH () : Provides mild acidity (pH ~2.4), favoring cyclization over side reactions.
- NH₄OAc in AcOH () : Higher buffering capacity may stabilize intermediates but slow reaction kinetics.
Methodology : - Perform kinetic studies (e.g., in situ IR or NMR) to track intermediate formation.
- Optimize by adjusting acid concentration (e.g., 5% vs. 10% AcOH) and reflux duration ().
Q. What strategies are effective in elucidating the dimerization kinetics of this compound under thermal or catalytic conditions?
Dimerization studies should focus on:
- Temperature-dependent kinetics : Use Arrhenius plots to determine activation energy (Eₐ) for dimer formation ().
- Catalytic screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate or suppress dimerization.
- Analytical tools : Employ HPLC-MS to identify dimeric products (m/z ~280.28) and quantify yields ().
Q. How should researchers analyze divergent regioselectivity outcomes in the functionalization of this compound using different coupling agents?
Regioselectivity is influenced by electronic and steric factors:
- Electrophilic substitution : POCl₃ preferentially chlorinates the 4-position of pyrimidine (), while SOCl₂ may target the 2-position.
- Nucleophilic agents : Amines (e.g., NH₄OAc) attack the electron-deficient 5-position, guided by frontier molecular orbital (FMO) analysis.
Methodology : - Compare coupling outcomes using substituent-specific probes (e.g., methyl vs. phenyl groups).
- Validate with X-ray crystallography or 2D NMR ().
Q. What computational approaches can predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C-4 vs. C-6).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on transition-state stabilization.
- Docking studies : Model interactions with enzymes (e.g., kinases) for biochemical applications ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
